Cas no 433313-47-4 (1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine)

1-(6-Methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a thienopyrimidine core linked to a piperazine moiety and a 6-methylpyridin-2-yl substituent. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The phenylthienopyrimidine scaffold enhances binding affinity to target proteins, while the piperazine group improves solubility and pharmacokinetic properties. The 6-methylpyridin-2-yl fragment may further optimize interactions with active sites. Its well-defined synthetic route allows for scalable production, making it a promising intermediate for drug discovery. The compound's balanced lipophilicity and steric profile suggest suitability for further derivatization in lead optimization studies.
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine structure
433313-47-4 structure
商品名:1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine
CAS番号:433313-47-4
MF:C22H21N5S
メガワット:387.500642538071
CID:6382159
PubChem ID:1538641

1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine 化学的及び物理的性質

名前と識別子

    • 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine
    • 4-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
    • Thieno[2,3-d]pyrimidine, 4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-5-phenyl-
    • AKOS001653367
    • 433313-47-4
    • SR-01000111238-1
    • 4-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
    • Oprea1_583278
    • Oprea1_612393
    • 1-(6-METHYLPYRIDIN-2-YL)-4-{5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE
    • SR-01000111238
    • F1126-0467
    • インチ: 1S/C22H21N5S/c1-16-6-5-9-19(25-16)26-10-12-27(13-11-26)21-20-18(17-7-3-2-4-8-17)14-28-22(20)24-15-23-21/h2-9,14-15H,10-13H2,1H3
    • InChIKey: CAPRPXUTYSTMFN-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(N2CCN(C3=NC(C)=CC=C3)CC2)=C2C(C3=CC=CC=C3)=CSC2=N1

計算された属性

  • せいみつぶんしりょう: 387.15176686g/mol
  • どういたいしつりょう: 387.15176686g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 505
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 73.4Ų

じっけんとくせい

  • 密度みつど: 1.284±0.06 g/cm3(Predicted)
  • ふってん: 629.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 9.14±0.19(Predicted)

1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1126-0467-10μmol
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1126-0467-5mg
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1126-0467-2mg
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1126-0467-15mg
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1126-0467-2μmol
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1126-0467-1mg
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1126-0467-10mg
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1126-0467-5μmol
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1126-0467-4mg
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1126-0467-3mg
1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
433313-47-4 90%+
3mg
$63.0 2023-05-17

1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine 関連文献

1-(6-methylpyridin-2-yl)-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazineに関する追加情報

Introduction to 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine (CAS No. 433313-47-4)

1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine, identified by its CAS number 433313-47-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its piperazine core linked to a pyridine and a thienopyrimidine moiety, making it a promising candidate for further exploration in medicinal chemistry.

The structure of 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine incorporates several key pharmacophoric elements that are known to interact favorably with biological targets. The presence of the pyridine ring enhances hydrogen bonding capabilities, while the thienopyrimidine segment introduces additional binding pockets that can be exploited for receptor interactions. These features make the compound an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Among these, thienopyrimidines have emerged as particularly valuable scaffolds in the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders. The incorporation of a phenyl group in the thienopyrimidine ring further modulates the electronic properties of the molecule, allowing for fine-tuning of its biological activity.

One of the most compelling aspects of 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling pathways that contribute to disease progression. The unique structural features of this compound make it a promising candidate for developing kinase inhibitors with improved selectivity and efficacy.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. The ability to modify different parts of a molecular scaffold can lead to the identification of compounds with enhanced pharmacological properties. In the case of 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine, researchers have explored various synthetic strategies to optimize its structure and function. These efforts have led to the development of derivatives with improved solubility, bioavailability, and target engagement.

The synthesis of 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps in its synthesis include condensation reactions between appropriate precursors, followed by functional group transformations such as halogenation and coupling reactions. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has significantly improved the efficiency and scalability of its production.

Once synthesized, 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed information about its molecular structure and confirm its identity before it is subjected to biological testing.

In vitro studies have been conducted to evaluate the biological activity of 1-(6-methylpyridin-2-yl)-4-{5-phenylthieno[2,3-d]pyrimidin-4-y}l piperazine against various targets. Initial results suggest that this compound exhibits potent inhibitory activity against certain kinases, making it a promising lead for further development. Additionally, its interaction with other biological targets has been explored to assess its potential for multitarget inhibition.

The pharmacokinetic properties of 1-(6-methylpyridin - 2 - yl) - 4 - {5 - phen ylth ieno [ 2 , 3 - d ] py rimid i n - 4 - y l } piper az ine are also crucial factors that determine its suitability as a drug candidate. Studies have been performed to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies help researchers understand how the compound behaves within the body and identify potential issues that may need to be addressed during further development.

One notable finding from recent research is the ability of 1-(6-methylpyridin - 2 - yl) - 4 - {5 - phen ylth ieno [ 2 , 3 - d ] py rimid i n - 4 - y l } piper az ine to modulate certain signaling pathways associated with inflammation and immune responses. This has opened up new avenues for exploring its potential in treating inflammatory diseases and autoimmune disorders. By targeting specific pathways involved in these conditions, this compound could offer a novel therapeutic approach with fewer side effects compared to existing treatments.

The development of new drugs is often a lengthy and complex process that requires extensive collaboration between chemists, biologists, pharmacologists, and clinicians. The journey from discovery to clinical use involves multiple stages of testing and validation to ensure safety and efficacy. However, the promise shown by 1-(6-methylpyridin - 2 - yl) - 4 - {5 - phen ylth ieno [ 2 , 3 - d ] py rimid i n - 4 - y l } piper az ine in preclinical studies provides hope that it may one day contribute to addressing unmet medical needs.

In conclusion,1-(6-methylpyridin - 2 - yl) - 4 - {5-ph en ylth ieno [ 2 , 3 - d ] py rimid i n - 4-y l } piper az ine (CAS No . 43 33313 –47–44 ) is a structurally complex and biologically active compound with significant potential in pharmaceutical research . Its unique combination o f pharmacophoric elements makes it an attractive scaffold for developing novel therapeutic agents . Further research is warranted to fully explore its biological activities , pharmacokinetic properties , and therapeutic potential . p >

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司